molecular formula C26H17Cl2N3O3S2 B15085550 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 618075-51-7

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B15085550
CAS No.: 618075-51-7
M. Wt: 554.5 g/mol
InChI Key: ZEWNXBMSLHNMLB-FCQUAONHSA-N
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Description

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and chlorinated aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates One common route involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like nitro or amino groups.

Scientific Research Applications

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or interact with signaling pathways in cancer cells, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide apart is its unique combination of a thiazolidinone ring, an indole moiety, and chlorinated aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

618075-51-7

Molecular Formula

C26H17Cl2N3O3S2

Molecular Weight

554.5 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H17Cl2N3O3S2/c27-16-9-11-17(12-10-16)29-21(32)14-30-20-8-4-2-6-18(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-5-1-3-7-19(15)28/h1-12H,13-14H2,(H,29,32)/b23-22-

InChI Key

ZEWNXBMSLHNMLB-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)SC2=S)Cl

Origin of Product

United States

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